molecular formula C19H12ClNS B561476 2-(4'-Chlorobiphenyl-4-yl)benzothiazole CAS No. 101798-15-6

2-(4'-Chlorobiphenyl-4-yl)benzothiazole

Cat. No.: B561476
CAS No.: 101798-15-6
M. Wt: 321.822
InChI Key: CWRGYPFUGCGFAH-UHFFFAOYSA-N
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Description

2-(4’-Chlorobiphenyl-4-yl)benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chlorinated biphenyl group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various industrial and pharmaceutical applications .

Preparation Methods

Chemical Reactions Analysis

2-(4’-Chlorobiphenyl-4-yl)benzothiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-(4’-Chlorobiphenyl-4-yl)benzothiazole can be compared with other similar compounds, such as:

    2-(4’-Hydroxybiphenyl-4-yl)benzothiazole: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different biological activities and reactivity.

    2-(4’-Methoxybiphenyl-4-yl)benzothiazole: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    2-(4’-Nitrobiphenyl-4-yl)benzothiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique properties of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole and its potential advantages in various applications.

Biological Activity

2-(4'-Chlorobiphenyl-4-yl)benzothiazole is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for its diverse biological activities. The compound features a chlorobiphenyl moiety attached to a benzothiazole structure, contributing to its unique chemical properties that may influence its biological interactions.

The biological activity of this compound primarily involves interaction with various cellular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.
  • Receptor Modulation: It may act on certain receptors involved in cell signaling, affecting processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study:
A study involving benzothiazole derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

Benzothiazoles have been investigated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Table 1: Antimicrobial Activity of Benzothiazoles

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes, which may affect its bioavailability and efficacy .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that while some benzothiazole derivatives exhibit cytotoxic effects on cancer cells, they may also affect normal cells at higher concentrations. Therefore, further investigations into the selectivity and safety of this compound are warranted.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRGYPFUGCGFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698251
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-15-6
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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